molecular formula C6H9NO4 B13131068 Ethyl4-oxoisoxazolidine-3-carboxylate

Ethyl4-oxoisoxazolidine-3-carboxylate

Cat. No.: B13131068
M. Wt: 159.14 g/mol
InChI Key: YITSQSQMQIHEIV-UHFFFAOYSA-N
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Description

Ethyl 4-oxoisoxazolidine-3-carboxylate is a five-membered heterocyclic compound. It contains an isoxazolidine ring with a keto group (4-oxo) and an ethyl ester functionality (3-carboxylate). This compound has significant biological relevance and is commonly found in various commercially available drugs .

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for the preparation of Ethyl 4-oxoisoxazolidine-3-carboxylate. One efficient cascade reaction involves diethyl 2-(ethoxymethyl­ene)malonate, different hydroxylamines, and various amines. This process yields derivatives of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate, which are important in organic synthesis and medicinal chemistry .

Industrial Production:: While specific industrial production methods may not be widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up. Researchers continue to explore eco-friendly and metal-free synthetic strategies to improve production efficiency.

Chemical Reactions Analysis

Reactivity:: Ethyl 4-oxoisoxazolidine-3-carboxylate can undergo various reactions, including:

    Cycloaddition Reactions: These reactions involve the formation of new bonds within the isoxazolidine ring. Commonly used catalysts include Cu(I) or Ru(II), but metal-free alternatives are desirable due to cost and environmental concerns.

    Substitution Reactions: The ester group (3-carboxylate) can participate in nucleophilic substitution reactions.

    Reduction and Oxidation: The keto group (4-oxo) may undergo reduction or oxidation processes.

Reagents and Conditions::

    Cycloaddition: Cu(I) or Ru(II) catalysts, mild conditions.

    Substitution: Nucleophiles (e.g., amines), base, and solvent.

    Reduction/Oxidation: Appropriate reducing or oxidizing agents.

Scientific Research Applications

Ethyl 4-oxoisoxazolidine-3-carboxylate finds applications in:

    Medicinal Chemistry: As a scaffold for drug design.

    Chemical Biology: Studying biological interactions.

    Industry: Potential use in fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism by which Ethyl 4-oxoisoxazolidine-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While Ethyl 4-oxoisoxazolidine-3-carboxylate is unique due to its isoxazolidine ring and specific functional groups, other related compounds include:

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl 4-oxo-1,2-oxazolidine-3-carboxylate

InChI

InChI=1S/C6H9NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h5,7H,2-3H2,1H3

InChI Key

YITSQSQMQIHEIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CON1

Origin of Product

United States

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